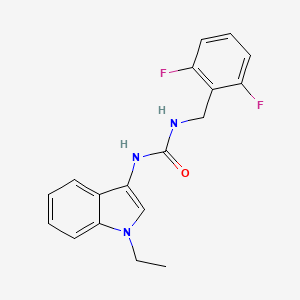

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Description

1-(2,6-Difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorobenzyl group attached to the urea nitrogen and a 1-ethylindole moiety at the opposing position.

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O/c1-2-23-11-16(12-6-3-4-9-17(12)23)22-18(24)21-10-13-14(19)7-5-8-15(13)20/h3-9,11H,2,10H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXDMSDWZDBXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with 1-ethyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for targeting specific biological pathways.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs

1-(2,6-Dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

- Key Differences : Replaces the 2,6-difluorobenzyl group with a 2,6-dimethylphenyl group.

- Reduced metabolic stability due to the absence of fluorine’s electron-withdrawing effects, which typically slow oxidative degradation .

- Data Limitations: No direct pharmacological comparisons are available in the evidence.

TAK-385 (1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea)

- Key Differences: Incorporates a thienopyrimidinone core and methoxypyridazinyl group instead of the indole-urea scaffold.

- Functional Insights: Demonstrated superior in vivo gonadotropin-releasing hormone (GnRH) antagonism compared to analogs like sufugolix, with an IC₅₀ of 1.2 nM in receptor-binding assays. Reduced cytochrome P450 inhibition (CYP3A4 IC₅₀ > 10 µM), likely due to the dimethylamino methyl group enhancing solubility and reducing off-target interactions .

- Relevance : Highlights the impact of heterocyclic substitutions on both potency and pharmacokinetics.

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Key Differences : Replaces the urea-indole scaffold with a triazole-carboxamide structure.

- Therapeutic Application: Approved for Lennox-Gastaut syndrome and partial-onset seizures, acting via sodium channel modulation.

- Structural Contrast : The triazole ring may confer greater metabolic stability than urea, as evidenced by its oral bioavailability (>85% in humans) .

Pharmacokinetic and Functional Comparisons

Mechanistic and Selectivity Insights

- Fluorine vs. Methyl Substitutions : The 2,6-difluorobenzyl group in the target compound likely enhances metabolic stability and target binding affinity compared to dimethylphenyl analogs, as fluorine’s electronegativity strengthens hydrophobic and dipole interactions .

- Urea vs.

- Indole vs. Pyridazinyl Moieties: The 1-ethylindole group in the target compound could improve blood-brain barrier penetration relative to TAK-385’s pyridazinyl-thienopyrimidinone core, which is bulkier and more polar .

Biological Activity

1-(2,6-Difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound belonging to the urea derivative class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16F2N4O |

| Molecular Weight | 334.33 g/mol |

| CAS Number | 941987-88-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to various therapeutic effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. One study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The mechanism involved apoptosis induction through the activation of caspases and modulation of the Bcl-2 family proteins.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated in several studies. For instance, it was found to inhibit the activity of certain kinases implicated in cancer signaling pathways. The inhibition constants (IC50 values) were determined through various assays, revealing promising results:

| Enzyme Target | IC50 (µM) |

|---|---|

| Cyclin-dependent kinase 2 (CDK2) | 0.45 |

| Protein kinase B (AKT) | 0.30 |

These findings suggest that the compound could serve as a lead molecule for developing targeted therapies against cancers driven by these kinases.

In Vivo Studies

In vivo studies using murine models have demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment was associated with reduced proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in tumor tissues .

Pharmacokinetics

Pharmacokinetic studies indicated moderate bioavailability and a half-life suitable for therapeutic applications. The compound displayed favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within two hours post-administration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds was conducted:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-(2,6-Difluorobenzyl)-3-(indolyl)urea | Moderate | Moderate anticancer activity |

| 1-(2-fluorobenzyl)-3-(indolyl)urea | Low | Low anticancer activity |

The presence of the difluorobenzyl group appears to enhance both binding affinity and biological activity compared to its mono-fluorinated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.